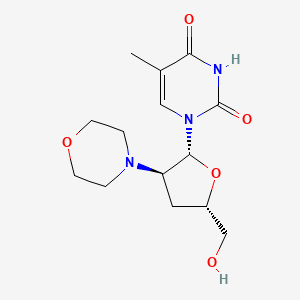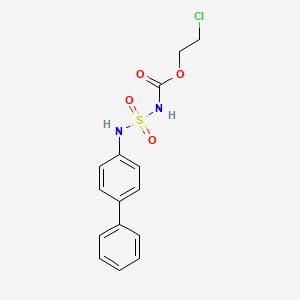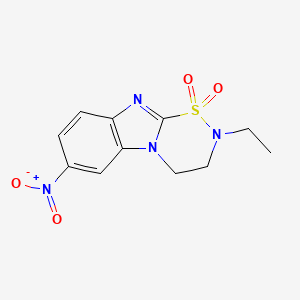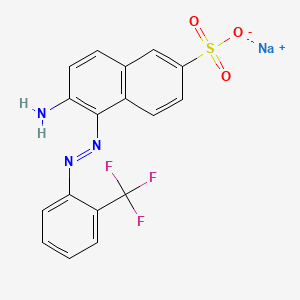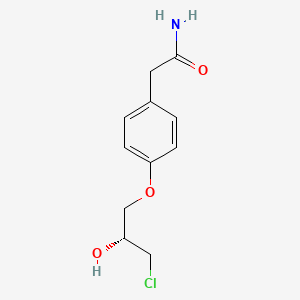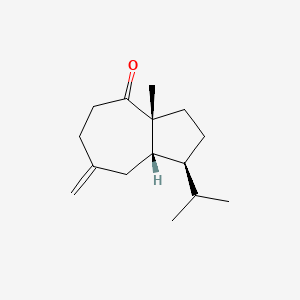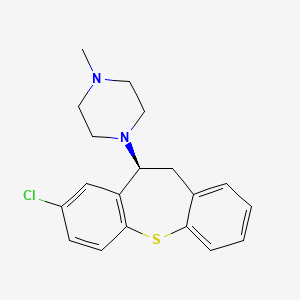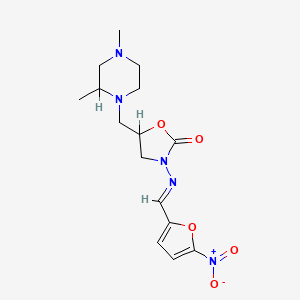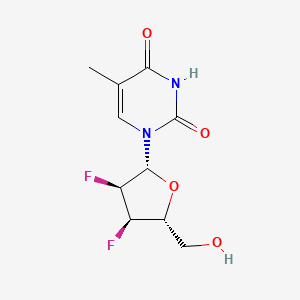
Pyrazoline, 3-(2-(diethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenyl group, a diaethylaminoethyl group, and a furyl-pyrazolin moiety, making it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid typically involves a multi-step process. One common method includes the reaction of phenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate. This intermediate is then cyclized to form the pyrazoline ring. The diaethylaminoethyl group is introduced through a nucleophilic substitution reaction, and the final product is obtained as a hydrochloride salt through acidification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the furyl or pyrazolin rings.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or diaethylaminoethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrogenated compounds.
Applications De Recherche Scientifique
1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-3-(beta-dimethylaminoethyl)-5-furyl-pyrazolin-hydrochlorid
- 1-Phenyl-3-(beta-diethylaminoethyl)-5-thienyl-pyrazolin-hydrochlorid
Uniqueness
1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
102129-21-5 |
|---|---|
Formule moléculaire |
C19H26ClN3O |
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
N,N-diethyl-2-[3-(furan-2-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C19H25N3O.ClH/c1-3-21(4-2)13-12-16-15-18(19-11-8-14-23-19)22(20-16)17-9-6-5-7-10-17;/h5-11,14,18H,3-4,12-13,15H2,1-2H3;1H |
Clé InChI |
MYDRQRNXIJXANV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC1=NN(C(C1)C2=CC=CO2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


